2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Description
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a halogenated quinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 2, a 2-chloroethyl group at position 3, and an ethoxy group at position 6. Quinolines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The ethoxy group at position 6 enhances solubility compared to bulkier substituents like phenyl or phenoxy groups, while the 2-chloroethyl moiety may contribute to alkylating reactivity, a feature observed in structurally related nitrosoureas .
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXKGSLVAINIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588945 | |
| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-49-3 | |
| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 2-Chloroquinoline
A common and effective synthetic route involves the nucleophilic substitution reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80–120 °C). The base deprotonates the quinoline nitrogen or activates the substrate, facilitating the substitution of the chloroethyl group at the 3-position of the quinoline ring.
- Reaction conditions:
- Solvent: DMF or N,N-dimethylacetamide (DMAc)
- Base: Potassium carbonate (K2CO3) or potassium tert-butoxide (KOtBu)
- Temperature: 80–120 °C
- Time: 4–16 hours
- Outcome: Formation of 2-chloro-3-(2-chloroethyl)quinoline derivatives with high regioselectivity and moderate to good yields.
This method is scalable and adaptable for industrial production, where continuous flow reactors and optimized parameters improve yield and purity while minimizing environmental impact by using greener solvents and reagents.
Vilsmeier-Haack Cyclization for Quinoline Core Formation
The quinoline core bearing the 2-chloro and 3-formyl groups can be synthesized via the Vilsmeier-Haack reaction, which involves cyclization of N-arylacetamides with the Vilsmeier reagent (formed from POCl3 and DMF). This method provides 2-chloro-3-formylquinolines, which can be further functionalized to introduce the 2-chloroethyl and 6-ethoxy substituents.
- Reaction conditions:
- Reagents: POCl3 and DMF
- Temperature: 0–5 °C for reagent addition, then heating to 80–90 °C for 4–16 hours
- Workup: Quenching in ice, filtration, and recrystallization from ethyl acetate or acetonitrile
- Advantages: High regioselectivity, moderate to good yields, and straightforward purification.
- Subsequent steps: The 3-formyl group can be converted to the 3-(2-chloroethyl) substituent via reduction and halogenation steps, while the 6-position can be ethoxylated by nucleophilic substitution or alkylation.
Ethoxylation at the 6-Position
The introduction of the ethoxy group at the 6-position of the quinoline ring is typically achieved by nucleophilic aromatic substitution of a 6-chloroquinoline intermediate with sodium ethoxide or ethanol under basic conditions.
- Reaction conditions:
- Base: Sodium ethoxide or potassium carbonate
- Solvent: Ethanol or DMF
- Temperature: Reflux or 80–100 °C
- Outcome: Efficient substitution of the 6-chloro group by the ethoxy group, yielding 6-ethoxyquinoline derivatives.
Purification and Characterization
- Purification: Recrystallization from chloroform/acetone mixtures is preferred for isolating high-purity crystalline products. Chromatographic methods are less favored due to the compound’s polarity and halogen content.
- Characterization: Confirmation of structure and purity is achieved by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- X-ray crystallography to confirm molecular geometry and regiochemistry.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Key Notes | Yield Range |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack cyclization to form 2-chloro-3-formylquinoline | POCl3, DMF, 0–5 °C addition, 80–90 °C heating, 4–16 h | High regioselectivity, precursor for further functionalization | Moderate to good (50–80%) |
| 2 | Ethoxylation at 6-position | Sodium ethoxide or K2CO3, ethanol or DMF, reflux | Nucleophilic aromatic substitution of 6-chloro group | Good (70–90%) |
| 3 | Alkylation at 3-position with 2-chloroethyl chloride | 2-chloroethyl chloride, K2CO3, DMF, 80–120 °C, 4–16 h | Nucleophilic substitution, base-mediated | Moderate to good (60–85%) |
| 4 | Purification | Recrystallization (chloroform/acetone) | High purity crystalline product | - |
Research Findings and Optimization
- Reaction optimization studies indicate that the molar ratio of reagents, temperature control, and solvent choice critically affect yield and selectivity.
- Use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants, improving reaction rates.
- Continuous flow synthesis has been explored industrially to improve scalability and reduce reaction times.
- Spectroscopic and crystallographic analyses confirm the planar geometry of the quinoline core and the regiochemistry of substitution, which are essential for the compound’s chemical behavior and potential biological activity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in alcoholic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline, have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have demonstrated that certain quinoline derivatives exhibit potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The quinoline structure is known for its anticancer potential. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell growth. The mechanism often involves the modulation of signaling pathways associated with cancer proliferation . Notably, quinoline derivatives have been identified as effective inhibitors of protein tyrosine kinases, which are crucial in cancer development .
Synthesis and Chemical Transformations
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cycloadditions, to produce more complex heterocyclic compounds . For example, the reaction of this compound with hydrazine can yield pyrazoloquinolines, which have further biological applications.
Reactivity Studies
Research has focused on the reactivity of the chloro groups in this compound, leading to the development of new synthetic methodologies that enhance yield and selectivity in producing desired derivatives . The exploration of microwave-assisted synthesis has been particularly promising, resulting in improved reaction times and product yields .
Biological Evaluations
Inhibition Studies
Studies have shown that derivatives of this compound can act as inhibitors for various enzymes linked to disease processes. For instance, they have been evaluated for their effectiveness against DNA topoisomerases and other targets involved in cell cycle regulation .
Toxicological Assessments
While exploring its therapeutic potentials, toxicological profiles are also essential. Research indicates that certain modifications to the quinoline structure can lead to reduced toxicity while maintaining biological efficacy . This balance is critical for developing safe therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The chloro and ethoxy groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline (C₁₉H₁₆ClNO₂): Substituents: Ethoxycarbonyl (position 3), methyl (position 2), phenyl (position 4). The phenyl group increases lipophilicity (logP ~4.7 inferred), while the ethoxycarbonyl group introduces polarity .
- 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline (CAS 861209-99-6): Substituents: Phenoxy (position 6), chloroethyl (position 3), methyl (position 2). The phenoxy group confers higher lipophilicity (logP >5) compared to the target’s ethoxy .
Halogenated Side Chains
- 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (C₁₄H₁₅Cl₂NO): Features a longer 3-chloropropyl chain at position 3. Higher logP (4.7) due to increased alkyl chain length, enhancing membrane permeability but reducing solubility .
Physicochemical Properties
Key Observations :
- The target compound’s logP (~3.8 estimated) is lower than analogues with phenyl or chloropropyl groups, suggesting improved solubility.
- Ethoxy groups generally reduce logP by ~1 unit compared to methoxy or phenoxy substituents .
Alkylation Potential
The 2-chloroethyl group in the target compound is structurally analogous to alkylating agents in nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), where chloroethyl moieties mediate DNA cross-linking and cytotoxicity . While the target’s quinoline core differs from nitrosoureas, its chloroethyl group may undergo similar hydrolysis to form reactive intermediates, enabling alkylation of biomolecules .
Antimicrobial and Antitumor Activity
Quinoline derivatives like Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate exhibit antitumor and antimicrobial activities due to interactions with DNA topoisomerases or microbial enzymes . The target compound’s ethoxy and chloroethyl groups could modulate such interactions, though specific activity data are lacking.
Biological Activity
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (CAS No. 948294-49-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13Cl2N O
- Molecular Weight : 270.15 g/mol
- Structure : The compound features a quinoline core with chloroethyl and ethoxy substituents, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate enzyme activity and receptor interactions, influencing several biochemical pathways. The specific molecular targets are still under investigation, but similar compounds in the quinoline family have shown potential in anti-cancer and anti-inflammatory applications.
Anticancer Activity
Research has indicated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound possess significant anti-proliferative activity against human tumor cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and the modulation of apoptotic pathways.
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against:
- Bacterial strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal strains : Such as Candida albicans.
The antimicrobial action is hypothesized to result from the disruption of microbial cell membranes and interference with nucleic acid synthesis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated cytotoxic effects on HeLa cells; IC50 values indicated significant growth inhibition at low micromolar concentrations. |
| Study 2 | Investigated antimicrobial efficacy; showed inhibition zones against E. coli comparable to standard antibiotics. |
| Study 3 | Explored structure-activity relationships; modifications in ethoxy group enhanced anticancer potency. |
Case Study: Anticancer Potential
In a notable study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against multiple cancer cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) leading to apoptosis.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study reported significant antibacterial activity, suggesting potential use as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions under reflux conditions. For example, a quinoline precursor (e.g., ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate) can react with 2-chloro-3-(chloromethyl)quinoline derivatives in the presence of a base like KOtBu and a polar aprotic solvent (e.g., DMF/THF) at 343 K. Reaction progress is monitored via TLC, followed by solvent removal under reduced pressure and recrystallization from chloroform or acetone .
Q. How is the purity of this compound verified in synthetic workflows?
Methodological Answer: Purity is assessed using thin-layer chromatography (TLC) for rapid monitoring, followed by recrystallization to remove impurities. Advanced characterization employs high-performance liquid chromatography (HPLC) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm molecular structure and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To identify proton environments and confirm substituent positions (e.g., ethoxy vs. chloroethyl groups).
- IR Spectroscopy : To detect functional groups like C=O or C-Cl bonds.
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : For resolving crystal packing and intramolecular interactions (if single crystals are obtained) .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and stability of this compound?
Methodological Answer: X-ray diffraction reveals planar quinoline systems with dihedral angles (e.g., 4.17° between quinoline rings) and intramolecular interactions (C–H⋯O/N). Weak π–π stacking (3.7–3.8 Å) and C–H⋯π interactions stabilize the crystal lattice. These insights guide computational modeling of stability and reactivity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor efficacy)?
Methodological Answer:
- Dose-Response Validation : Use multiple concentrations and replicate assays (e.g., MTT for cytotoxicity).
- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to confirm mode of action.
- Control Experiments : Compare with known standards (e.g., doxorubicin) and validate using orthogonal methods (e.g., Western blotting for caspase activation) .
Q. What strategies optimize substituent effects on reactivity and bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Replace ethoxy or chloroethyl groups with bromo/methoxy analogs to study electronic effects (see ).
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify rate-limiting steps.
- QSAR Modeling : Corrogate substituent properties (e.g., Hammett σ values) with biological endpoints (e.g., IC50) .
Q. How to design in vitro experiments to evaluate antitumor potential?
Methodological Answer:
- Cell Line Selection : Use diverse cancer models (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).
- Assay Design : Employ dose-dependent viability assays (MTT/CellTiter-Glo) and apoptosis markers (TUNEL, caspase-3/7 activation).
- Data Normalization : Express results as % viability relative to untreated controls and validate with statistical tests (e.g., ANOVA with post-hoc analysis) .
Q. What are critical considerations for handling and storing chloroethyl-substituted quinolines?
Methodological Answer:
- Moisture Sensitivity : Store under inert atmosphere (N2/Ar) due to hydrolytic instability of chloroethyl groups.
- Light Protection : Use amber vials to prevent photodegradation.
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal, adhering to institutional safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
